tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate
CAS No.: 2676205-90-4
Cat. No.: VC12002493
Molecular Formula: C13H27N3O3
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2676205-90-4 |
|---|---|
| Molecular Formula | C13H27N3O3 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17) |
| Standard InChI Key | WTZQSMJZEPYQNL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCN1CCNCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCN1CCNCC1 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features three distinct moieties:
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Tert-butyl carbamate group: Provides steric protection for the primary amine, enhancing stability during synthetic reactions .
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Ethoxyethyl spacer: A two-carbon chain with an ether linkage, offering conformational flexibility for interactions with biological targets .
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and charge interactions .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇N₃O₃ | |
| SMILES | CC(C)(C)OC(=O)NCCOCCN1CCNCC1 | |
| InChI Key | WTZQSMJZEPYQNL-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 167.1 ([M+H]⁺) |
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Piperazine Alkylation:
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Boc Protection:
Critical Parameters
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve Boc group incorporation .
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Purification: Silica gel chromatography (eluent: 5–10% methanol in DCM) achieves >95% purity .
Applications in Pharmaceutical Research
PROTAC Development
The compound’s dual amine functionality facilitates the design of heterobifunctional degraders. For example, Schröder et al. (2023) utilized it to synthesize DCAF1-directed PROTACs capable of overcoming cereblon (CRBN) resistance in cancer models .
Case Study: HIV-1 Nef Degradation
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Linker Integration: The ethoxyethyl-piperazine spacer enhanced solubility and proteasome recruitment efficiency .
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Outcome: Restored CD4⁺ T-cell surface expression and suppressed viral replication by >90% .
Peptide Modification
The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), allowing site-specific conjugation . Applications include:
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Fluorescent Probes: Covalent attachment to cyanine dyes for cellular imaging .
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Antibody-Drug Conjugates (ADCs): Linker for trastuzumab-emtansine analogs .
Biological Activity and Mechanism
Receptor Interactions
The piperazine moiety exhibits moderate affinity for neurotransmitter receptors:
| Receptor | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|
| 5-HT₁A | 420 ± 35 | |
| Dopamine D₂ | 680 ± 50 |
Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| HEK293 | >100 | MTT |
| MCF-7 | 82 ± 4.2 | ATP Luminescence |
Note: Data derived from in vitro screens using 72-hour exposure .
Comparison with Structural Analogs
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